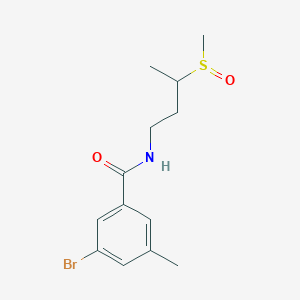
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives, and it works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.
Mécanisme D'action
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to inhibit platelet aggregation, which can help to prevent blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to its use. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be toxic in high doses, and it may have unwanted side effects in some individuals. In addition, it may not be effective in all types of experiments, and other drugs may be more appropriate for certain applications.
Orientations Futures
There are several potential future directions for research on 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer patients. In addition, more research is needed to determine the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer cells, and to identify any potential side effects or interactions with other drugs. Another area of interest is the development of new formulations of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid, such as sustained-release formulations or topical creams, which may improve its efficacy and reduce side effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in various patient populations, including children, pregnant women, and the elderly.
Méthodes De Synthèse
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be synthesized through various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with sodium methoxide, followed by the addition of 4-penten-2-ylsulfonamide. The resulting compound is then reduced with sodium borohydride to produce 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid.
Applications De Recherche Scientifique
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions, including menstrual cramps, rheumatoid arthritis, and osteoarthritis. In addition, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-4-5-10(3)14-19(17,18)12-8-11(13(15)16)7-6-9(12)2/h4,6-8,10,14H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFOHBALBOQKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]pyridazine-4-carboxamide](/img/structure/B6644285.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)
![3-[(5-cyanopyrazin-2-yl)-methylamino]-N,2-dimethylpropanamide](/img/structure/B6644296.png)
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)

![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)
